2,3-Dihydroxy-2,3-dihydrobenzoic acid

Descripción general

Descripción

2,3-Dihydroxy-2,3-dihydrobenzoic acid is a type of organic compound known as a dihydroxybenzoic acid . It is a natural phenol found in Phyllanthus acidus and in the aquatic fern Salvinia molesta . It is also abundant in the fruits of Flacourtia inermis . The colorless solid occurs naturally, being formed via the shikimate pathway .

Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxy-2,3-dihydrobenzoic acid is C7H8O4 . Its average mass is 156.136 Da and its monoisotopic mass is 156.042252 Da .Physical And Chemical Properties Analysis

2,3-Dihydroxy-2,3-dihydrobenzoic acid is a colorless solid . It has a molar mass of 154.121 g·mol−1 . Its density is 1.542 g/cm3 at 20 °C , and it has a melting point of 205 °C .Aplicaciones Científicas De Investigación

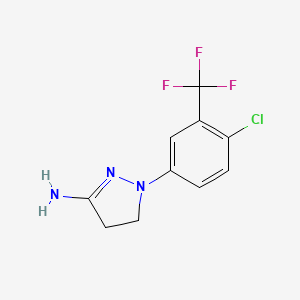

Aspirin Metabolism Product : 2,3-Dihydroxybenzoic acid is identified as a product of human aspirin metabolism, detectable in blood plasma and urine after aspirin ingestion (Grootveld & Halliwell, 1988).

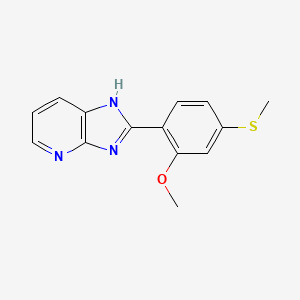

Biological Activity in E. coli : Compounds containing 2,3-dihydroxybenzoic acid and serine, formed by Escherichia coli in iron-deficient conditions, show biological activity. One such compound, 2,3-dihydroxy-N-benzolserine, has been previously described (O'brien, Cox, & Gibson, 1970).

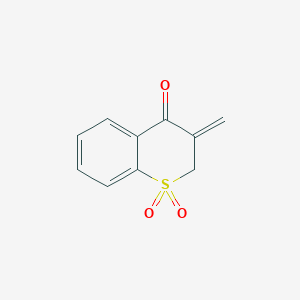

Synthesis of Thiochroman-3-ones : 2,3-Dihydrobenzo[b]thiophene-2,3-dione, a source of 2-mercaptophenylacetic acid, is used for the convenient preparation of thiochroman-3-ones, with potential applications in chemical syntheses (Clark & McKinnon, 1982).

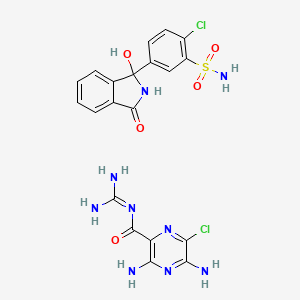

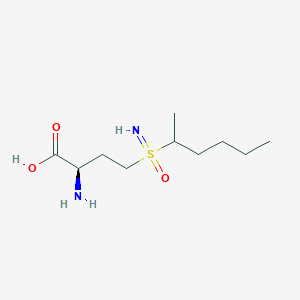

Iron-Chelating Drug in β-Thalassaemia Major : 2,3-Dihydroxybenzoic acid was evaluated as an orally effective iron-chelating drug in patients with β-thalassaemia major, showing an increase in iron excretion and specificity for iron chelation (Peterson et al., 1976).

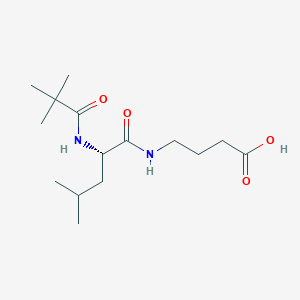

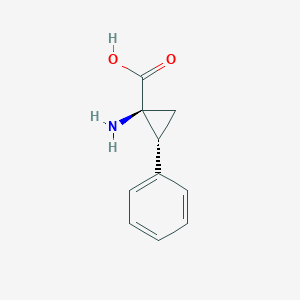

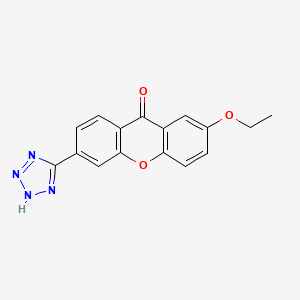

Chiral Building Blocks Synthesis : Functionalized cyclohexadiene-trans-diols, such as 2,3-dihydroxy-2,3-dihydrobenzoic acid, are valuable chiral building blocks for synthesizing natural products and pharmacologically active substances, especially carbohydrate mimetics (Franke, Sprenger, & Müller, 2001).

Synthesis of Labeled Compounds : 2,3-Dihydroxybenzoic acid-(carboxyl-14C) is synthesized from 2,3-dimethoxybenzoic acid, useful in various scientific research applications (Sundaram, 1981).

Electrochemical Studies : Electrochemical behavior and interaction with Cu(II) and H2O2 of 2,3-dihydroxybenzoic acid have implications for wood decay studies (Liu, Goodell, Jellison, & Amirbahman, 2005).

Hydroxyl Radical Measurement : 2,3-Dihydroxybenzoic acid is used in measuring hydroxyl radical in rat blood vessels, showcasing its utility in biochemical research (Tsai, Cheng, Hung, & Chen, 1999).

Chelation Therapy in Beta-Thalassemia Major : A study on 2,3-dihydroxybenzoic acid in beta-thalassemia major patients shows its potential in chelation therapy, though further evaluation is needed (Peterson et al., 1979).

Mecanismo De Acción

2,3-Dihydroxy-2,3-dihydrobenzoic acid is known to act as an iron-chelating drug . It is a monocatechol siderophore produced by Brucella abortus . It consists of a catechol group, which upon deprotonation binds iron centers very strongly, and the carboxylic acid group by which the ring attaches to various scaffolds through amide bonds .

Safety and Hazards

2,3-Dihydroxy-2,3-dihydrobenzoic acid may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCSWYKICIYAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274252 | |

| Record name | 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

CAS RN |

100459-00-5 | |

| Record name | 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)

![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)